molecular formula C11H9FO2 B12203972 [5-(4-Fluorophenyl)furan-2-yl]methanol

[5-(4-Fluorophenyl)furan-2-yl]methanol

Cat. No.: B12203972
M. Wt: 192.19 g/mol
InChI Key: DSSCEOQEMFLLEI-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)furan-2-yl]methanol is an organic compound with the molecular formula C11H9FO2 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)furan-2-yl]methanol typically involves the reaction of 5-hydroxymethylfurfural with a fluoro-Grignard reagent, such as 4-fluorophenyl magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under ice-water bath conditions. After the addition of the Grignard reagent, the mixture is stirred at room temperature, followed by the addition of a saturated ammonium chloride solution to quench the reaction. The product is then extracted using ethyl acetate and purified by column chromatography .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 5-(4-fluorophenyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(4-fluorophenyl)furan-2-ylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(4-Fluorophenyl)furan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Chlorophenyl)furan-2-yl]methanol
  • [5-(4-Bromophenyl)furan-2-yl]methanol
  • [5-(4-Methylphenyl)furan-2-yl]methanol

Uniqueness

[5-(4-Fluorophenyl)furan-2-yl]methanol is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

[5-(4-Fluorophenyl)furan-2-yl]methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-fluorophenyl group and a hydroxymethyl group. This unique structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction can modulate enzyme activity, influencing the metabolism of other compounds.
  • Cell Signaling Pathways : The compound is known to affect the PI3K/Akt/mTOR signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By modulating this pathway, it can impact various cellular processes, including apoptosis and stress responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related furan derivatives have shown antiproliferative effects against various cancer cell lines through mechanisms such as G2/M cell cycle arrest and induction of apoptosis .
  • Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial effects. Studies on similar furan derivatives have indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

1. Antiproliferative Effects

A study investigating the antiproliferative effects of furan derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC50 values ranging from 5 to 20 μM against human cancer cells, indicating promising anticancer potential .

2. Antimicrobial Activity

Research has demonstrated that related compounds exhibit significant antimicrobial activity. For instance, one study reported MIC values as low as 1 μg/mL against Staphylococcus aureus for structurally similar derivatives, suggesting that this compound could also possess notable antimicrobial properties .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound10 μM (approx.)Not yet determined
5-(2-Chlorophenyl)-furan-2-ylmethanol15 μM1 μg/mL (S. aureus)
5-(3-Chloro-4-fluorophenyl)-furan-2-ylmethanol12 μMNot yet determined

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]methanol

InChI

InChI=1S/C11H9FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2

InChI Key

DSSCEOQEMFLLEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)F

Origin of Product

United States

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